molecular formula C14H26N2OS2 B14649335 4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine CAS No. 52345-81-0

4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine

Cat. No.: B14649335
CAS No.: 52345-81-0
M. Wt: 302.5 g/mol
InChI Key: JVXQNYSNBVPNRA-UHFFFAOYSA-N
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Description

4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine is an organic compound that features a morpholine ring and a piperidine ring, both of which are functionalized with sulfur-containing groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a suitable thiocarbonyl compound, followed by the introduction of the morpholine ring. The reaction conditions often require the use of a base to facilitate the nucleophilic attack on the thiocarbonyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The use of catalysts such as palladium or nickel can enhance the efficiency of the reaction, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can replace the sulfur-containing groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism by which 4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfur-containing groups can form covalent bonds with thiol groups in proteins, altering their function and activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine is unique due to its combination of a morpholine ring and a piperidine ring with sulfur-containing functional groups. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

52345-81-0

Molecular Formula

C14H26N2OS2

Molecular Weight

302.5 g/mol

IUPAC Name

(2,2,6,6-tetramethylpiperidin-1-yl) morpholine-4-carbodithioate

InChI

InChI=1S/C14H26N2OS2/c1-13(2)6-5-7-14(3,4)16(13)19-12(18)15-8-10-17-11-9-15/h5-11H2,1-4H3

InChI Key

JVXQNYSNBVPNRA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(N1SC(=S)N2CCOCC2)(C)C)C

Origin of Product

United States

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